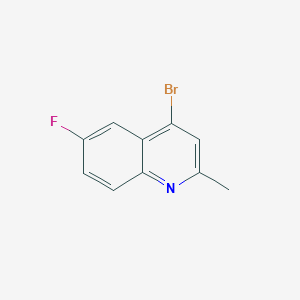

4-Bromo-6-fluoro-2-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZBHRKDCGEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653696 | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-47-8 | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-fluoro-2-methylquinoline

Abstract

This technical guide provides a comprehensive and scientifically-grounded overview of the synthesis of 4-Bromo-6-fluoro-2-methylquinoline, a halogenated quinoline derivative of significant interest in pharmaceutical research and development. The document elucidates the most logical and field-proven synthetic strategy, beginning from readily available starting materials. The core of this guide is a detailed two-stage process encompassing the initial construction of the quinoline scaffold via a Conrad-Limpach reaction, followed by a targeted bromination. Each stage is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and supporting data. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for the preparation of this key molecular scaffold.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The strategic introduction of halogen atoms, such as fluorine and bromine, into the quinoline scaffold is a well-established method for modulating a molecule's physicochemical and pharmacological profiles.[2][3] Fluorine substitution can enhance metabolic stability and binding affinity, while bromine can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2][4]

This compound, in particular, is a key intermediate in the synthesis of advanced pharmaceutical ingredients, such as the indoleamine 2,3-dioxygenase (IDO1) inhibitor, linrodostat, which has applications in cancer immunotherapy.[4] A reliable and scalable synthesis of this compound is therefore of critical importance. This guide details a primary, validated synthetic pathway that is both efficient and reproducible.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a robust two-stage synthetic strategy. The 4-bromo group can be strategically installed by converting a 4-hydroxy (or its tautomeric 4-quinolone) precursor. This precursor, 6-fluoro-2-methylquinolin-4-ol, can be constructed from a substituted aniline and a β-ketoester through a classic quinoline synthesis. This approach simplifies the synthesis to two key transformations starting from commercially available materials.

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Pathway: A Detailed Two-Stage Protocol

The most efficient and widely applicable route for synthesizing this compound involves two principal stages:

-

Stage 1: Synthesis of the key intermediate, 6-fluoro-2-methylquinolin-4-ol, via the Conrad-Limpach reaction.

-

Stage 2: Conversion of the intermediate to the final product through bromination.

Stage 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

This stage employs the Conrad-Limpach synthesis, a reliable method for forming 4-quinolone scaffolds.[3][5] The reaction proceeds in two distinct steps: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.[3][6]

Causality Behind Experimental Choices:

-

Starting Materials: 4-Fluoroaniline is selected as it provides the required 6-fluoro substitution pattern on the final quinoline ring.[7] Ethyl acetoacetate is an ideal partner as it contains the necessary carbon framework to form the 2-methyl and 4-hydroxy groups of the pyridinone ring.[8]

-

Cyclization Conditions: The intramolecular electrophilic attack required for ring closure is energetically demanding. Therefore, high temperatures (typically ~250 °C) are necessary.[3] This is achieved by using a high-boiling point, inert solvent such as Dowtherm A or by using a strong dehydrating agent and acid catalyst like polyphosphoric acid (PPA), which can promote the reaction at lower temperatures.[9][10][11]

Reaction Scheme: 4-Fluoroaniline + Ethyl Acetoacetate → Ethyl 3-((4-fluorophenyl)amino)but-2-enoate → 6-Fluoro-2-methylquinolin-4-ol

Part A: Condensation to form Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoroaniline (1.0 eq.) and ethyl acetoacetate (1.1 eq.). Ethanol can be used as a solvent to facilitate mixing.

-

Catalysis: Add a catalytic amount of a strong acid, such as a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid.[1]

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the solvent (and any excess ethyl acetoacetate) under reduced pressure using a rotary evaporator. The resulting crude oil, the enamine intermediate, is often of sufficient purity to be used directly in the next step.[6]

Part B: Thermal Cyclization

-

Setup: Place the crude enamine intermediate into a high-temperature reaction vessel containing a high-boiling point solvent (e.g., Dowtherm A). Alternatively, the intermediate can be mixed with polyphosphoric acid (PPA).[1]

-

Reaction:

-

Dowtherm A Method: Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[3] The product will often precipitate from the solution upon cooling.

-

PPA Method: Heat the mixture to 130-150 °C for 1-2 hours. PPA acts as both the acid catalyst and a dehydrating medium.[12]

-

-

Work-up:

-

Dowtherm A Method: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to induce further precipitation. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.[1]

-

PPA Method: While still warm and stirrable, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the product. Neutralize the aqueous slurry with a base (e.g., concentrated NaOH or NH₄OH) to a pH of 7-8. Collect the solid product by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.[12]

-

-

Purification: The crude 6-fluoro-2-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Experimental workflow for the synthesis of 6-Fluoro-2-methylquinolin-4-ol.

| Parameter | Typical Value |

| Yield | 70-90% |

| Appearance | Off-white to light tan solid |

| Melting Point | >250 °C (decomposes) |

Note: Exact values should be confirmed by experimental analysis.

Stage 2: Bromination of 6-Fluoro-2-methylquinolin-4-ol

The conversion of the 4-hydroxy group of the quinolone to a 4-bromo group is a standard transformation in heterocyclic chemistry. The tautomeric equilibrium favors the 4-quinolone form, but the hydroxyl group's reactivity can be exploited using phosphorus oxyhalides.

Causality Behind Experimental Choices:

-

Reagent: Phosphorus oxybromide (POBr₃) is the reagent of choice for this direct conversion. It is a powerful brominating and dehydrating agent. Alternatively, a more common two-step process involves conversion to the 4-chloro analogue with phosphorus oxychloride (POCl₃) followed by a halogen exchange, but the direct bromination is more atom-economical.

Reaction Scheme: 6-Fluoro-2-methylquinolin-4-ol + POBr₃ → this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HBr), carefully add 6-fluoro-2-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxybromide (POBr₃, approx. 3-5 eq.). The reaction can often be run neat or with a high-boiling inert solvent like toluene or acetonitrile.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The reaction mixture will become a dark, viscous liquid. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. With extreme caution and behind a safety shield, slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POBr₃.

-

Neutralization: The resulting acidic aqueous solution will contain the precipitated crude product. Slowly neutralize the mixture with a suitable base, such as concentrated ammonium hydroxide or a cold sodium hydroxide solution, until the pH is basic (pH 8-9). This step should be performed in an ice bath to control the exothermic reaction.

-

Extraction: Extract the product from the aqueous slurry using an organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Caption: Experimental workflow for the bromination to yield the final product.

| Parameter | Typical Value |

| Yield | 60-80% |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol |

Note: Exact values should be confirmed by experimental analysis.

Alternative Synthetic Strategies

While the primary pathway described is the most robust, other named reactions for quinoline synthesis are worth considering, although they may present challenges for this specific target.

-

Combes Synthesis: This involves the acid-catalyzed condensation of an arylamine (4-fluoroaniline) with a β-diketone (acetylacetone).[11][13] This would directly form 6-fluoro-2,4-dimethylquinoline. Subsequent selective bromination at the 4-position would be difficult to achieve without affecting other positions.

-

Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[14][15][16][17] This would require the synthesis of 2-amino-5-fluorobenzaldehyde or a related ketone, adding extra steps to the overall sequence.

-

Sandmeyer Reaction: A theoretical route could involve synthesizing 4-amino-6-fluoro-2-methylquinoline and converting the 4-amino group to a bromo group via diazotization followed by treatment with a copper(I) bromide salt.[18][19][20] This is a multi-step process that is significantly more complex than the primary route described.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-stage process. The initial step leverages the Conrad-Limpach reaction to construct the core 6-fluoro-2-methylquinolin-4-ol scaffold from 4-fluoroaniline and ethyl acetoacetate. The subsequent bromination of the 4-hydroxy group using phosphorus oxybromide provides the target compound in good yield. This strategic pathway utilizes well-understood, scalable, and high-yielding reactions, making it the preferred method for laboratory and potential pilot-scale production. The protocols and rationale provided in this guide offer a comprehensive framework for the successful synthesis of this valuable pharmaceutical intermediate.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Application Notes and Protocols. Benchchem.

- The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinolines. arkat-usa.org.

- Benign and Proficient Procedure for Preparation of Quinoline Derivatives. ijpsr.com.

- Quinolines from the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-Hydroxy-2-Methylquinoline-3-Carboxylate and Derivatives. The Aquila Digital Community.

- Ethyl acetoacetate | Synthesis, Reactions, Esterification. Britannica.

- An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. Benchchem.

- Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. PubMed Central (PMC).

- Silica-supported polyphosphoric acid in the synthesis of 4-substituted tetrahydroisoquinoline derivatives. PubMed.

- Polyphosphoric Acid in Organic Synthesis. ResearchGate.

- Combes quinoline synthesis. Wikipedia.

- Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold. Benchchem.

- 6-FLUORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID synthesis. chemicalbook.com.

- Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Benchchem.

- Doebner–Miller reaction. Wikipedia.

- Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. ningbo-innopharmchem.com.

- Friedländer synthesis. Wikipedia.

- Combes Quinoline Synthesis. cambridge.org.

- Friedländer Quinoline Synthesis. Alfa Chemistry.

- Sandmeyer reaction. Wikipedia.

- Gould–Jacobs reaction. Wikipedia.

- Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH).

- 4-Fluoroaniline | C6H6FN | CID 9731. PubChem.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Friedlaender Synthesis. Organic Chemistry Portal.

- An improved process for the synthesis of quinoline derivatives. Google Patents.

- 4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8. Ossila.

- Combe's synthesis of quinoline || detailed mechanism. YouTube.

- Friedländer synthesis of quinolines 4 and 6. ResearchGate.

- Gould Jacobs Quinoline forming reaction. biotage.com.

- 4-Fluoroaniline synthesis. ChemicalBook.

- Friedländer Quinoline Synthesis. ResearchGate.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed Central (PMC).

- Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube.

- Synthesis of Quinoline and derivatives. mans.edu.eg.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. chem.ucla.edu.

- Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.

- The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.

- Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 9. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iipseries.org [iipseries.org]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Friedlaender Synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sandmeyer Reaction [organic-chemistry.org]

chemical properties of 4-Bromo-6-fluoro-2-methylquinoline

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-6-fluoro-2-methylquinoline

This guide provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, its chemical behavior can be expertly predicted by analyzing its constituent functional groups and drawing parallels from well-documented analogues. This document synthesizes this predictive analysis with established principles of quinoline chemistry to offer a robust guide for its application in research and development.

Structural and Physicochemical Profile

This compound is a halogenated quinoline derivative. The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1] The strategic placement of bromo, fluoro, and methyl substituents on this scaffold imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block.

The introduction of halogen atoms is a key strategy for modulating the biological and physicochemical properties of the quinoline system.[2] The fluorine atom at the 6-position, with its high electronegativity, can enhance metabolic stability and binding affinity to biological targets.[2] The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide range of cross-coupling reactions for molecular elaboration.[2][3]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1070879-47-8 | [4] |

| Molecular Formula | C₁₀H₇BrFN | Calculated |

| Molecular Weight | 240.07 g/mol | Calculated |

| Appearance | Predicted to be an off-white to yellow solid | Analogy to[3] |

| Melting Point | Not available. Likely >80 °C | Analogy to[3] |

| Boiling Point | Not available | [4] |

| LogP (Predicted) | ~3.5 | Chemicalize Prediction |

Proposed Synthesis Pathway

The synthesis of substituted quinolines often relies on classic cyclization reactions. A plausible and efficient route to this compound can be adapted from established methodologies, such as the Combes or Doebner-von Miller synthesis, followed by selective halogenation. A proposed retro-synthetic approach is outlined below.

Caption: Proposed retrosynthetic pathway for this compound.

Experimental Protocol: Cyclization to form 6-Fluoro-2-methylquinolin-4-ol

This protocol is adapted from established procedures for quinolin-4-ol synthesis.[5]

-

Reaction Setup: To a flask equipped with a mechanical stirrer and a condenser, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Condensation: Heat the mixture to 140-150 °C for 2 hours with stirring. The reaction initially forms the enamine intermediate.

-

Cyclization: Cool the mixture slightly and add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the solution to 250 °C for 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane or toluene to facilitate filtration.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with hexane, and then with diethyl ether to remove residual solvent and byproducts. The resulting solid, 6-fluoro-2-methylquinolin-4-ol, can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Spectroscopic Analysis (Anticipated Signatures)

The structural features of this compound will give rise to a distinct spectroscopic profile. The following predictions are based on known data for similar halogenated quinolines.[6][7][8]

-

¹H NMR: The spectrum is expected to show distinct aromatic protons. The methyl group at the 2-position will appear as a singlet around δ 2.5-2.7 ppm. The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by fluorine and proton coupling. The H-3 proton will likely be a singlet, while the protons on the fluorinated benzene ring (H-5, H-7, H-8) will exhibit complex splitting due to H-H and H-F coupling.

-

¹³C NMR: The spectrum will display 10 distinct carbon signals. The methyl carbon will be observed upfield (δ ~20-25 ppm). The carbon bearing the bromine (C-4) will be significantly shifted. The C-F bond will result in a large one-bond coupling constant (¹JCF) for C-6 and smaller two- and three-bond couplings for adjacent carbons.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Synthetic Applications

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 4-position is the principal site for synthetic modification.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal handle for introducing new carbon-carbon or carbon-heteroatom bonds via well-established cross-coupling methodologies. This allows for the rapid diversification of the quinoline scaffold, a critical strategy in drug discovery.[9]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides access to 4-aryl-6-fluoro-2-methylquinolines.

-

Heck and Sonogashira Couplings: Introduction of vinyl and alkynyl groups, respectively, further expands the accessible chemical space.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines is a cornerstone of medicinal chemistry for generating analogues with improved properties.

Caption: Key cross-coupling reactions at the C4-bromo position.

Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on standard conditions for coupling aryl bromides.[9]

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq), under the inert atmosphere.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Prospective Applications in Drug Development

The quinoline nucleus is a cornerstone of many approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific substitution pattern of this compound makes it an attractive starting point for developing novel therapeutic agents.

-

Oncology: Many kinase inhibitors used in cancer therapy feature a substituted quinoline core.[10] The C4-position can be functionalized to target the hinge region of a kinase active site, while the C6-fluoro group can enhance potency and improve pharmacokinetic properties.

-

Infectious Diseases: Quinolines have a long history as antimalarial agents (e.g., quinine, chloroquine). Novel derivatives are continuously being explored to combat drug-resistant strains of parasites and bacteria.[1]

-

Neuroscience: Certain quinoline derivatives have shown activity against targets in the central nervous system, suggesting potential applications in neurodegenerative diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions should be based on those for similar halogenated aromatic compounds.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[11]

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[11]

References

-

SpectraBase. Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester. Available at: [Link]

- National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482319/

-

PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available at: [Link]

-

Dongguan Kangrun Experimental Technology Co., Ltd. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Available at: [Link]

-

National Institutes of Health (NIH). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

-

University of North Carolina. Publications | Department of Chemistry Mass Spectrometry Core Laboratory. Available at: [Link]

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 2-Bromo-6-fluoroquinoline. Available at: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-6,8-difluoro-2-methylquinoline | 1189106-86-2 | Benchchem [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. This compound | 1070879-47-8 [m.chemicalbook.com]

- 5. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. chemscene.com [chemscene.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-Bromo-6-fluoro-2-methylquinoline

Executive Summary: 4-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative that serves as a highly versatile and valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 2-position, provides multiple sites for synthetic modification. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a particular focus on its role in the development of novel therapeutic agents. The strategic placement of these functional groups allows for precise tuning of the molecule's electronic, steric, and pharmacokinetic properties, making it a key intermediate in the synthesis of complex molecular architectures.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound distinguished by its quinoline core. The quinoline structure is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. The specific placement of the bromo, fluoro, and methyl groups dictates its chemical reactivity and utility.

| Property | Value |

| CAS Number | Not explicitly found for this compound, related compounds exist. |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol |

| Appearance | Typically an off-white to pale yellow solid. |

| Melting Point | Expected to be a solid at room temperature, similar to related structures like 6-Fluoro-2-methylquinoline (49-53 °C).[1] |

| SMILES | CC1=NC2=C(C=C(F)C=C2)C=C1Br |

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines like this compound often involves multi-step sequences starting from simpler aniline and carbonyl precursors. A common and adaptable method is the Combes quinoline synthesis, followed by halogenation.

Plausible Synthetic Pathway:

A logical synthetic route begins with the reaction of a suitably substituted aniline, in this case, 4-fluoroaniline, with an acetylenic ketone or a β-diketone to form the quinoline core. This is often followed by a bromination step.

Step-by-Step Protocol (Illustrative):

-

Cyclization to form the Quinoline Core:

-

To a solution of 4-fluoroaniline in a suitable solvent (e.g., ethanol), add acetylacetone.

-

Heat the mixture under reflux in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid).

-

The reaction proceeds via a condensation reaction to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield 6-fluoro-2-methylquinolin-4-ol.

-

-

Conversion to 4-Chloro Derivative:

-

The resulting 4-hydroxyquinoline is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a more reactive chloro group, yielding 4-chloro-6-fluoro-2-methylquinoline.[2] This step is crucial as it activates the 4-position for subsequent substitution.

-

-

Bromination:

-

The final bromination at the 4-position to replace the chlorine can be achieved using various brominating agents. However, a more direct route might involve bromination of the 6-fluoro-2-methylquinolin-4-ol intermediate before chlorination, or a Finkelstein-type halogen exchange reaction on the 4-chloro derivative.

-

Spectroscopic Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. The expected data provides a fingerprint for the molecule.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring, with characteristic splitting patterns influenced by the fluorine and bromine substituents. A singlet for the methyl group protons would be expected around 2.5-2.7 ppm. |

| ¹³C NMR | Resonances for the ten carbon atoms in the molecule. The carbon attached to fluorine will show a large coupling constant (¹Jcf), and the carbon attached to bromine will be shifted downfield. |

| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the benzene ring portion of the quinoline. |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The bromine atom at the C4 position is a key synthetic handle, making it particularly valuable for constructing more complex molecules through cross-coupling reactions.[3]

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling: The C4-Br bond is highly amenable to reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings.[3][4] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

-

Nucleophilic Aromatic Substitution (SₙAr): While the C-Br bond is the primary site for cross-coupling, the fluorine atom can also undergo nucleophilic aromatic substitution under certain conditions, although this is generally less facile than reactions at the activated 4-position.

Applications in Medicinal Chemistry:

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] Halogenated quinolines are used as intermediates in the synthesis of compounds targeting a range of diseases.

-

Anticancer Agents: Many quinoline derivatives are investigated as kinase inhibitors for cancer therapy.[7] The 4-position is often substituted with an amino group that interacts with the hinge region of the kinase active site. This compound is an ideal precursor for synthesizing libraries of 4-aminoquinolines.[7] For example, related compounds are used to synthesize inhibitors of EGFR, VEGFR-2, and the PI3K/Akt signaling pathway.[7]

-

Antimalarial and Anti-infective Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Functionalized quinolines continue to be explored for activity against malaria and other infectious diseases, including tuberculosis.[8]

Safety, Handling, and Storage

As with any halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its well-defined reactive sites, especially the versatile carbon-bromine bond, allow for systematic and efficient diversification. This enables the rapid generation of compound libraries necessary for identifying new lead structures in the quest for novel therapeutics to combat a wide range of diseases, from cancer to infectious agents. The foundational knowledge of its synthesis, reactivity, and handling is crucial for any scientist looking to leverage this powerful chemical tool.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-6,8-difluoro-2-methylquinoline | 1189106-86-2 | Benchchem [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ossila.com [ossila.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Bromo-6-fluoro-2-methylquinoline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-6-fluoro-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental spectroscopic principles to offer a robust predictive analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. Furthermore, this document outlines standardized, field-proven protocols for the acquisition of these spectra, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline derivatives.

Introduction: The Significance of this compound

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various substituents on the quinoline scaffold allows for the fine-tuning of their physicochemical and biological properties. This compound incorporates three key substituents: a methyl group at the 2-position, a bromine atom at the 4-position, and a fluorine atom at the 6-position. Each of these imparts distinct electronic and steric effects, making the precise structural elucidation of this molecule crucial for its development and application.

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound, offering a valuable reference for its identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for the interpretation of spectroscopic data, particularly for NMR.

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are based on the analysis of related compounds such as 2-methylquinoline[1], 6-fluoro-2-methylquinoline, and the known effects of bromo and fluoro substituents on the quinoline ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~ 7.4 - 7.6 | s | - | The bromine at C4 removes the coupling to a proton at that position. The methyl group at C2 will have a minor influence. |

| H5 | ~ 7.8 - 8.0 | dd | J(H5, H7) ≈ 2.5, J(H5, F6) ≈ 9.0 | This proton is ortho to the fluorine at C6, leading to a significant through-space coupling. It is also meta to H7. |

| H7 | ~ 7.3 - 7.5 | dd | J(H7, H8) ≈ 9.0, J(H7, H5) ≈ 2.5 | This proton is ortho to H8 and meta to H5. The fluorine at C6 will have a deshielding effect. |

| H8 | ~ 8.0 - 8.2 | d | J(H8, H7) ≈ 9.0 | This proton is ortho to H7 and is influenced by the electron-withdrawing nature of the quinoline nitrogen. |

| CH₃ | ~ 2.6 - 2.8 | s | - | The methyl group at the 2-position of a quinoline ring typically appears in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts are extrapolated from data for 2-methylquinoline[1], 6-fluoro-2-methylquinoline, and the known substituent effects of bromine and fluorine.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~ 158 - 160 | The carbon bearing the methyl group. |

| C3 | ~ 122 - 124 | Shielded relative to unsubstituted quinoline due to the gamma-gauche effect of the C4-Br bond. |

| C4 | ~ 130 - 133 | The carbon attached to the bromine atom. |

| C4a | ~ 147 - 149 | A quaternary carbon at the ring junction. |

| C5 | ~ 125 - 127 (d, J(C5, F) ≈ 25 Hz) | Influenced by the ortho-fluorine, showing a characteristic C-F coupling. |

| C6 | ~ 160 - 163 (d, J(C6, F) ≈ 250 Hz) | The carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant. |

| C7 | ~ 115 - 118 (d, J(C7, F) ≈ 21 Hz) | Influenced by the ortho-fluorine. |

| C8 | ~ 130 - 132 | Influenced by the quinoline nitrogen. |

| C8a | ~ 145 - 147 | A quaternary carbon at the ring junction. |

| CH₃ | ~ 24 - 26 | A typical chemical shift for a methyl group on an aromatic ring. |

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₀H₇BrFN. The exact mass will show two characteristic peaks for the bromine isotopes:

-

m/z ~ 240 for the ⁷⁹Br isotope.

-

m/z ~ 242 for the ⁸¹Br isotope, with a relative intensity of approximately 1:1.

-

-

Major Fragmentation Pathways:

-

Loss of Br: A significant fragment will likely be observed at [M-Br]⁺ (m/z ~ 161), corresponding to the loss of the bromine atom.

-

Loss of HCN: A common fragmentation pathway for quinolines is the loss of hydrogen cyanide, which would lead to a fragment at [M-27]⁺.

-

Loss of a methyl radical: A fragment corresponding to the loss of the methyl group, [M-15]⁺, may also be observed.

-

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3050 - 3100 | C-H stretching (aromatic) |

| ~ 2900 - 3000 | C-H stretching (methyl) |

| ~ 1600, 1500, 1450 | C=C and C=N stretching (quinoline ring) |

| ~ 1200 - 1300 | C-F stretching |

| ~ 800 - 900 | C-H out-of-plane bending (aromatic) |

| ~ 500 - 600 | C-Br stretching |

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Figure 2. Workflow for NMR spectroscopic analysis.

Mass Spectrometry

Figure 3. Workflow for Mass Spectrometric analysis.

Infrared Spectroscopy

Figure 4. Workflow for Infrared spectroscopic analysis.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data for this compound. These predictions, grounded in the analysis of analogous compounds and fundamental spectroscopic principles, offer a valuable resource for the identification and characterization of this molecule. The outlined experimental protocols provide a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectroscopic information. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a foundational reference for such investigations.

References

-

PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Huan, T. T., Tuan, L. A., An, N. T., & Van, T. T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 364.

- Clugston, D. M., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 43(10), 2516-2524.

- Ghasemi, F., & Gholipour, A. R. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

-

PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylquinoline. Wiley-VCH GmbH. Retrieved from [Link]

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. The Astrophysical Journal, 472(2), L127.

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

Elsevier. (n.d.). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. Retrieved from [Link]

-

Chembase.cn. (n.d.). 2-methylquinoline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

Sources

4-Bromo-6-fluoro-2-methylquinoline: A Technical Guide to its Predicted Biological Activity and Research Roadmap

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the predicted biological activity of 4-Bromo-6-fluoro-2-methylquinoline, a halogenated quinoline derivative with significant therapeutic potential. In the absence of direct experimental data on this specific molecule, this document synthesizes the extensive body of research on structurally related quinoline compounds to build a robust hypothesis for its biological profile. By examining the established roles of the quinoline core, and the influence of methyl, bromo, and fluoro substitutions, we project potential anticancer and antimicrobial activities. This guide further outlines detailed experimental protocols to systematically investigate these hypotheses, offering a comprehensive roadmap for future research and drug discovery efforts centered on this promising scaffold.

Introduction: The Quinoline Scaffold and the Promise of Halogenation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. The introduction of halogen atoms, a common strategy in drug design, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide focuses on the specific, yet uninvestigated, compound This compound . While direct experimental data for this molecule is not currently available in the public domain, its structural features—a quinoline core substituted with a methyl group, a bromine atom, and a fluorine atom—strongly suggest a rich potential for biological activity. This document will, therefore, provide a comprehensive overview of the known biological effects of its constituent parts to build a predictive framework for its therapeutic applications.

Deconstructing the Molecule: Structure-Activity Relationship Analysis

The predicted biological activity of this compound is derived from the synergistic contributions of its chemical moieties.

-

The Quinoline Core: This bicyclic aromatic system is a well-established pharmacophore, known to interact with a variety of biological targets, including DNA topoisomerases and various kinases.

-

2-Methyl Group: The presence of a methyl group at the 2-position is a common feature in many biologically active quinolines. This small alkyl group can influence the molecule's steric and electronic properties, potentially enhancing binding to target proteins.

-

4-Bromo Substitution: The bromine atom at the 4-position is a key functional group. Halogenation at this position can introduce a reactive site for further chemical modification and can also contribute to the molecule's overall lipophilicity, which may improve its ability to cross cell membranes. Brominated quinolines and related heterocyclic compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

-

6-Fluoro Substitution: Fluorine substitution at the 6-position is another critical feature. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity and improved metabolic stability. The 6-position of the quinoline ring has been identified as a critical site for genotoxicity and potential tumorigenic activity in some methylquinolines. Furthermore, fluoroquinolones are a well-known class of antibacterial agents, suggesting a potential antimicrobial role for this compound.

Hypothesized Biological Activities and a Roadmap for Investigation

Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound possesses significant potential in the following therapeutic areas:

Anticancer Activity

The combination of a quinoline core with bromo and fluoro substituents strongly suggests potential as an anticancer agent. Numerous quinoline derivatives exhibit cytotoxicity through mechanisms such as the inhibition of tyrosine kinases (e.g., EGFR) and the induction of apoptosis.

Experimental Workflow: Investigating Anticancer Potential

Caption: A generalized synthetic pathway for the preparation of substituted quinolines.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its therapeutic potential. The presence of the quinoline core, combined with strategic halogenation and methylation, suggests promising anticancer and antimicrobial activities. This technical guide offers a structured approach for the synthesis and biological evaluation of this novel compound, providing a clear and actionable roadmap for researchers in the field of drug discovery. Future studies should focus on the synthesis of this compound and the systematic in vitro and in vivo evaluation of its hypothesized biological activities. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this and other related halogenated quinoline derivatives.

References

- A series of 4-aminoquinoline derivatives were synthesized by the reaction of 4-chloro-7-substituted-quinolines with the corresponding mono/dialkyl amines. The structures of the synthesized compounds were confirmed by NMR and FAB-MS spectral and elemental analyses. Subsequently, the compounds were examined for their cytotoxic effects on two different human breast tumor cell lines: MCF7 and MDA-MB468. Although all compounds examined were quite effective on both cell lines, the compound N′

An In-Depth Technical Guide to 4-Bromo-6-fluoro-2-methylquinoline: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-fluoro-2-methylquinoline, a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific compound is emerging, this document synthesizes information from closely related analogs and established chemical principles to detail its probable synthesis, physicochemical properties, and reactivity. Particular focus is given to its potential for selective functionalization at the bromine and fluorine positions through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, respectively. Furthermore, the known biological activities of structurally similar quinoline scaffolds are reviewed to highlight the prospective applications of this compound in the development of novel therapeutic agents, particularly in oncology and infectious diseases.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and materials science. Its rigid, aromatic structure provides a unique platform for the development of a wide array of functionalized molecules with diverse biological and photophysical properties. Quinoline derivatives have found applications as antimalarials, antibacterials, anticancer agents, and kinase inhibitors. The introduction of halogen substituents, such as bromine and fluorine, onto the quinoline core is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can influence metabolic stability, lipophilicity, and binding interactions with biological targets.

This compound incorporates several key features that make it a molecule of high interest. The methyl group at the 2-position can influence the molecule's conformation and provides a potential site for further modification. The fluorine atom at the 6-position can enhance binding affinity and metabolic stability. The bromine atom at the 4-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide will delve into the synthetic pathways to access this valuable compound, its expected spectroscopic signature, its reactivity profile, and its potential as a precursor to novel functional molecules.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly probable synthetic route can be extrapolated from established methods for the synthesis of analogous 4-halo-2-methylquinolines. A common and effective approach is the Gould-Jacobs reaction, followed by halogenation.

A closely related synthesis of 4-chloro-6-fluoro-2-methylquinoline has been reported and serves as an excellent template.[1] The analogous synthesis for the bromo derivative would likely proceed as follows:

Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

The initial step involves the cyclization of an appropriately substituted aniline with an acetoacetic ester. In this case, 4-fluoroaniline would be reacted with ethyl acetoacetate. This condensation, followed by thermal cyclization, typically in a high-boiling solvent like diphenyl ether, yields 6-fluoro-2-methylquinolin-4-ol.

Step 2: Bromination of 6-Fluoro-2-methylquinolin-4-ol

The resulting quinolin-4-ol is then subjected to bromination to replace the hydroxyl group at the 4-position with a bromine atom. This is commonly achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.

Proposed Experimental Protocol:

-

Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol.

-

To a solution of 4-fluoroaniline in a suitable solvent, add ethyl acetoacetate.

-

The mixture is heated to facilitate the formation of the intermediate enamine.

-

The solvent is removed, and the crude enamine is added portion-wise to a pre-heated high-boiling solvent such as diphenyl ether at approximately 250 °C.

-

The reaction mixture is maintained at this temperature for a short period to effect cyclization.

-

Upon cooling, the product precipitates and can be collected by filtration and washed with a non-polar solvent to remove the diphenyl ether.

-

-

Step 2: Synthesis of this compound.

-

A mixture of 6-fluoro-2-methylquinolin-4-ol and phosphorus oxybromide is heated, typically at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization or column chromatography on silica gel.

-

Figure 1: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF) |

| Melting Point | Expected to be in the range of 80-120 °C |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will exhibit coupling patterns influenced by both the fluorine and bromine substituents. The methyl group at the 2-position will likely appear as a singlet in the upfield region (around 2.5-2.7 ppm). The aromatic protons will resonate in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling constants providing crucial information about their positions on the ring system.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the bromine atom (C4) will be significantly deshielded. The carbon-fluorine coupling will be observable for the carbon atoms in proximity to the fluorine substituent. The methyl carbon will appear at the most upfield position.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom and potentially the methyl group. A mass spectrum of a related compound, quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester, provides some insight into potential fragmentation pathways.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, and C-Br and C-F stretching vibrations.

Reactivity and Functionalization

The presence of two distinct halogen atoms at electronically different positions on the quinoline scaffold makes this compound a highly attractive substrate for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The carbon-bromine bond at the 4-position is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the carbon-fluorine bond at the 6-position. This allows for selective modification at the C4 position.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromoquinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[3][4] This is a powerful method for introducing a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromoquinoline with a primary or secondary amine.[5][6][7] This is a key transformation for the synthesis of 4-aminoquinoline derivatives, which are prevalent in many biologically active compounds.

-

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the bromoquinoline with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Figure 2: Key reaction pathways for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The fluorine atom at the 6-position can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, although this typically requires more forcing conditions than the palladium-catalyzed reactions at the bromine position. The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack. This provides a route to introduce nucleophiles such as alkoxides, thiolates, and amines at the C6 position, subsequent to or prior to modification at the C4 position.

Potential Applications in Drug Discovery and Materials Science

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of diverse compound libraries for screening in drug discovery and for the development of novel organic materials.

Anticancer Agents

The quinoline scaffold is a core component of numerous approved and investigational anticancer drugs. For instance, the 4-aminoquinoline moiety is a key pharmacophore in several kinase inhibitors. By utilizing the Buchwald-Hartwig amination, a variety of amines can be introduced at the 4-position of this compound to generate libraries of potential kinase inhibitors. Furthermore, Suzuki coupling can be employed to synthesize 4-arylquinolines, a class of compounds that has also demonstrated significant antiproliferative activity.[8]

Antimicrobial Agents

Fluoroquinolones are a well-known class of broad-spectrum antibiotics. While this compound is not a fluoroquinolone antibiotic itself, it serves as a valuable precursor for the synthesis of novel quinoline-based antimicrobial agents. The ability to functionalize the molecule at both the C4 and C6 positions allows for the exploration of a wide chemical space to identify compounds with potent activity against resistant bacterial strains. The biological activities of various substituted quinolines have been extensively reviewed, highlighting their potential as antibacterial, antifungal, and antiviral agents.[9][10][11]

Materials for Optoelectronics

Quinoline derivatives are known to possess interesting photophysical properties and have been utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[12] The extended π-system of the quinoline ring can be further modulated by the introduction of various substituents through the cross-coupling reactions described above. This allows for the fine-tuning of the absorption and emission properties of the resulting molecules, making this compound a promising building block for the synthesis of novel organic electronic materials.

Conclusion

This compound is a strategically substituted heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. Its dual halogenation at distinct positions allows for selective and sequential functionalization, providing access to a wide range of novel quinoline derivatives. The well-established reactivity of the bromo group in palladium-catalyzed cross-coupling reactions and the potential for nucleophilic substitution of the fluoro group offer a powerful toolkit for the construction of complex molecules. Based on the extensive literature on the biological activities of related quinoline scaffolds, derivatives of this compound are promising candidates for the development of new therapeutic agents in areas such as oncology and infectious diseases. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in both medicinal chemistry and materials science.

References

- 1. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

A Technical Guide to the Synthesis of 4-Bromo-6-fluoro-2-methylquinoline: Key Starting Materials and Methodologies

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-Bromo-6-fluoro-2-methylquinoline, a key heterocyclic building block in modern drug discovery and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, starting materials, and detailed experimental protocols. We will explore a robust and widely applicable synthetic pathway, grounded in the Conrad-Limpach-Knorr synthesis, detailing the mechanistic rationale behind each transformation and offering practical, field-proven insights for successful execution.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial and anticancer agents.[1][2] The strategic introduction of halogen atoms, such as fluorine and bromine, onto the quinoline ring system is a powerful tool for modulating a molecule's physicochemical and biological properties.[3] Fluorine substitution can enhance metabolic stability and binding affinity, while a bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[3][4]

This compound embodies these strategic design elements, making it a valuable intermediate for constructing complex molecular architectures. For instance, it is a key precursor in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase investigated for anti-cancer therapies.[2] This guide focuses on elucidating the most practical and efficient methods for its synthesis, starting from commercially available materials.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule allows us to deconstruct it into simpler, readily available starting materials. The primary disconnection strategy focuses on the formation of the quinoline ring system, a classic transformation in heterocyclic chemistry.

The quinoline ring can be disconnected via the Conrad-Limpach or Knorr synthesis pathways, which typically involve the reaction of an aniline with a β-dicarbonyl compound. This leads us to identify 4-fluoroaniline as a logical precursor for the benzene portion of the bicycle and a C4 synthon, such as ethyl acetoacetate , to provide the remaining atoms for the pyridine ring. The bromo- and methyl-substituents are incorporated through this C4 component and subsequent functional group manipulations.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

The first step is a condensation reaction between 4-fluoroaniline and ethyl acetoacetate. This reaction forms a β-amino acrylate (an enamine), which serves as the direct precursor for the subsequent cyclization.

-

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to form the stable C=C double bond conjugated with the ester. This reaction is typically catalyzed by a small amount of acid, although it can often proceed with gentle heating without an external catalyst.

-

Experimental Protocol:

-

To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of acetic acid (e.g., 0.05 eq).

-

Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC for the disappearance of the aniline. Water is removed during the reaction, which can be facilitated by a Dean-Stark apparatus for larger scales.

-

Upon completion, cool the reaction mixture. The crude product can often be used directly in the next step after removal of excess reagents under vacuum. If purification is needed, it can be achieved by column chromatography or recrystallization.

-

Step 2: Thermal Cyclization to 6-Fluoro-2-methylquinolin-4(1H)-one

This critical step involves an intramolecular electrophilic aromatic substitution to form the quinoline ring. The high temperature required is a hallmark of the Conrad-Limpach synthesis.

-

Causality Behind Experimental Choice: The cyclization requires significant thermal energy to overcome the activation barrier for the enamine to attack the electron-rich aromatic ring. A high-boiling, inert solvent like diphenyl ether or Dowtherm A is used to achieve the necessary temperatures (typically 250-260 °C). [5]At this temperature, the reaction proceeds irreversibly to form the thermodynamically stable heterocyclic product.

-

Experimental Protocol:

-

Heat a volume of diphenyl ether in a suitable reaction vessel to 250 °C under an inert atmosphere (e.g., Nitrogen).

-

Slowly add the crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate from the previous step (1.0 eq) to the hot diphenyl ether. Control the addition rate to maintain the temperature.

-

Maintain the reaction at 250 °C for 20-30 minutes. [5]The product will often precipitate from the hot solvent.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.

-

Step 3: Halogenation to this compound

The final step converts the 4-quinolone into the 4-bromoquinoline. The quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form, and it is the hydroxyl group that is replaced.

-

Mechanistic Insight: Reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are effective for this transformation. The reagent first activates the carbonyl oxygen (in the quinolone tautomer) or the hydroxyl group (in the hydroxyquinoline tautomer), converting it into a good leaving group. A subsequent nucleophilic attack by a bromide ion at the C4 position leads to the desired product.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-2-methylquinolin-4(1H)-one (1.0 eq) in phosphorus oxybromide (POBr₃, 2.0-3.0 eq).

-

Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. The reaction should become a homogeneous solution. Monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture carefully to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POBr₃.

-

Basify the acidic aqueous solution with a strong base (e.g., NaOH or NH₄OH solution) to a pH > 9 to precipitate the crude product.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Alternative Synthetic Strategies

While the Conrad-Limpach-Knorr approach is highly effective, other named reactions for quinoline synthesis can be adapted, though they may present different challenges in terms of starting materials or regioselectivity.

| Synthetic Method | Key Starting Materials | Advantages | Disadvantages |

| Conrad-Limpach-Knorr | 4-Fluoroaniline, Ethyl acetoacetate | Readily available starting materials; Good control of substitution pattern (2-Me, 4-OH). [6] | Requires very high temperatures for cyclization; Halogenation step adds to the process. |

| Combes Synthesis | 4-Fluoroaniline, β-Diketone (e.g., Acetylacetone) | One-pot ring formation. [7] | Using acetylacetone yields a 4-methyl, not a 4-bromo, substituent. Requires a custom β-diketone for the desired pattern, which is not commercially available. |

| Doebner-von Miller | 4-Fluoroaniline, α,β-Unsaturated carbonyl (e.g., Crotonaldehyde) | Can be a one-pot reaction from simple precursors. [8] | Often uses harsh acidic conditions; Can suffer from poor regioselectivity and side reactions. [8][9] |

| Friedländer Synthesis | 2-Amino-5-fluorobenzaldehyde/ketone, Compound with α-methylene group | Convergent and often high-yielding. [10][11] | Requires a more complex, multi-step synthesis for the ortho-aminoaryl ketone starting material. |

Conclusion